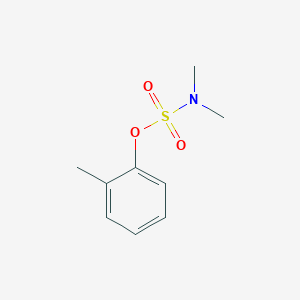
2-methylphenyl N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a sulfamate group attached to a 2-methylphenyl ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl N,N-dimethylsulfamate typically involves the reaction of 2-methylphenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
2-methylphenol+N,N-dimethylsulfamoyl chloride→2-methylphenyl N,N-dimethylsulfamate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methylphenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The sulfamate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium or nickel are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines .
Scientific Research Applications
2-methylphenyl N,N-dimethylsulfamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2-methylphenyl N,N-dimethylsulfamate exerts its effects involves the interaction of the sulfamate group with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure and function of target molecules. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-methylphenyl sulfamate
- N,N-dimethylsulfamate
- 2-methylphenyl N,N-dimethylcarbamate
Uniqueness
2-methylphenyl N,N-dimethylsulfamate is unique due to its specific combination of a 2-methylphenyl ring and a dimethylsulfamate group. This structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group on the phenyl ring can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions .
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2-methylphenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13NO3S/c1-8-6-4-5-7-9(8)13-14(11,12)10(2)3/h4-7H,1-3H3 |
InChI Key |
DOBWLYVFFNYYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)
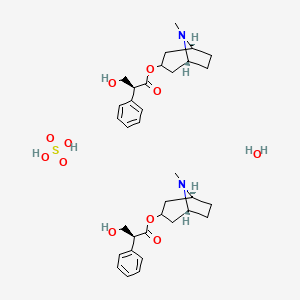
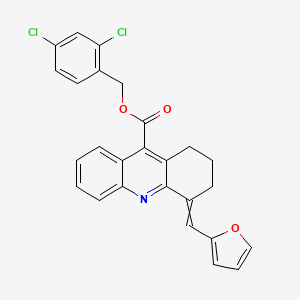
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)

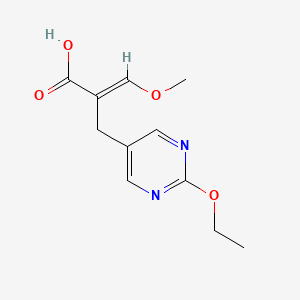
![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
![1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt](/img/structure/B14122623.png)
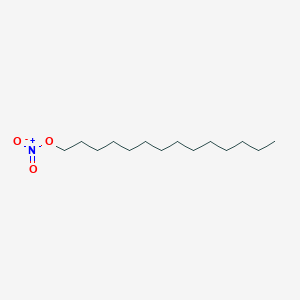
![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14122630.png)
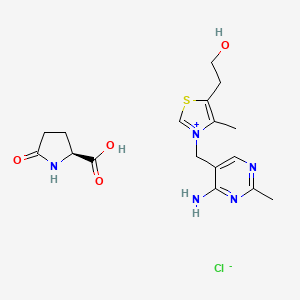
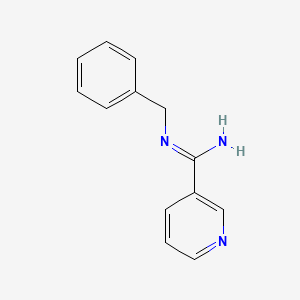
![(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B14122656.png)
